2-(3,5-Dichlorophenyl)benzonitrile
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Description
2-(3,5-Dichlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-57-0 . It has a molecular weight of 248.11 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-2-carbonitrile .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, which are related to 2-(3,5-Dichlorophenyl)benzonitrile, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of 2-(3,5-Dichlorophenyl)benzonitrile is represented by the linear formula: C13H7Cl2N . The InChI key for this compound is NEXCBHABDVODHH-UHFFFAOYSA-N .Scientific Research Applications
1. Synthesis of Dichlorobenzamide Derivatives
- Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” is used in the synthesis of dichlorobenzamide derivatives . These compounds are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
- Methods of Application : The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : The new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .
2. Development of Novel Organic Materials
- Application Summary : The presence of the nitrile group and the dichlorophenyl moiety in “2-(3,5-Dichlorophenyl)benzonitrile” suggests potential applications in the development of novel organic materials.
- Methods of Application : Specific methods of application are not provided, but the compound’s properties suggest it could be used in the synthesis of materials with specific properties like thermal stability, conductivity, or self-assembly behavior.
- Results or Outcomes : The outcomes of this application are not specified in the source.
3. Synthesis of Isothiazole Carboxamides
- Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” can be used in the synthesis of isothiazole carboxamides . These compounds are synthesized from reactions of isothiazole-5-carboxylic acid derivatives with arylamines .
- Methods of Application : The reactions of isothiazole-5-carboxylic acid derivatives and arylamines in N, N′ -dimethylformamide solution at 60 °C afforded a series of isothiazole carboxamides .
- Results or Outcomes : The new compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds were established by X-ray crystallography .
4. Synthesis of Dichlorobenzonitrile Derivatives
- Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” can be used in the synthesis of dichlorobenzonitrile derivatives . These compounds are synthesized from reactions of 3,5-dichlorobenzonitrile with various reagents .
- Methods of Application : Specific methods of application are not provided, but the compound’s properties suggest it could be used in the synthesis of materials with specific properties .
- Results or Outcomes : The outcomes of this application are not specified in the source .
5. Precursor to Resin Benzoguanamine
- Application Summary : Benzonitrile, a compound structurally similar to “2-(3,5-Dichlorophenyl)benzonitrile”, is used as a precursor to the resin benzoguanamine . This suggests that “2-(3,5-Dichlorophenyl)benzonitrile” could potentially be used in a similar manner.
- Methods of Application : Specific methods of application are not provided, but it’s likely that the compound would be used in a chemical reaction to produce benzoguanamine .
- Results or Outcomes : The outcomes of this application are not specified in the source .
6. Synthesis of Arylamines
- Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” can be used in the synthesis of arylamines . Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry and biology .
- Methods of Application : Specific methods of application are not provided, but it’s likely that the compound would be used in a chemical reaction to produce arylamines .
- Results or Outcomes : The outcomes of this application are not specified in the source .
properties
IUPAC Name |
2-(3,5-dichlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXCBHABDVODHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718380 |
Source
|
Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)benzonitrile | |
CAS RN |
1352318-57-0 |
Source
|
Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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